Product packaging for 4,4-Difluoro-3-morpholinobutanoic acid(Cat. No.:CAS No. 2172547-39-4)

4,4-Difluoro-3-morpholinobutanoic acid

Cat. No.: B2586305
CAS No.: 2172547-39-4
M. Wt: 209.193
InChI Key: TUJQSTIBYQIALE-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-morpholinobutanoic acid is a chemical compound with the CAS Number 2172547-39-4 . It has a molecular formula of C8H13F2NO3 and a molecular weight of 209.19 g/mol . This compound is characterized by a morpholine ring, a functional group commonly utilized in medicinal chemistry and drug discovery. The presence of both the morpholine and the carboxylic acid group makes it a versatile building block (synthon) for chemical synthesis . It is primarily of interest in the synthesis of more complex molecules, potentially for use in pharmaceutical research and the development of active pharmaceutical ingredients (APIs) . The difluoro substitution can influence the compound's electronic properties and metabolic stability, which is a valuable trait in the design of new chemical entities. As a fluorinated morpholine derivative, it may be used in the construction of peptide mimetics or incorporated into larger structures via its carboxylic acid group, for instance through amide bond formation or native chemical ligation techniques . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Identifiers • CAS Number: 2172547-39-4 • MDL Number: MFCD31616603 • SMILES: O=C(O)CC(N1CCOCC1)C(F)F

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13F2NO3 B2586305 4,4-Difluoro-3-morpholinobutanoic acid CAS No. 2172547-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-3-morpholin-4-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO3/c9-8(10)6(5-7(12)13)11-1-3-14-4-2-11/h6,8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJQSTIBYQIALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4,4 Difluoro 3 Morpholinobutanoic Acid

Retrosynthetic Analysis of 4,4-Difluoro-3-morpholinobutanoic Acid

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inias.ac.inumi.ac.id This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways. lkouniv.ac.inias.ac.in

The primary disconnection for the this compound backbone is the C-N bond between the butanoic acid chain and the morpholine (B109124) ring. This disconnection is logical as C-N bonds can be readily formed through reactions like nucleophilic substitution or reductive amination. youtube.com This leads to a key intermediate, a 3-substituted-4,4-difluorobutanoic acid derivative, and morpholine.

A further disconnection of the C2-C3 bond of the butanoic acid intermediate via an aldol-type reaction retrosynthesis points towards a two-carbon carbonyl component and a difluoroacetyl synthon. This suggests that a key precursor could be a 4,4-difluoro-3-oxobutanoic acid ester.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound mermaid graph TD A["this compound"] -- C-N Disconnection --> B["4,4-Difluoro-3-hydroxybutanoic acid derivative + Morpholine"]; B -- Reductive Amination Precursor --> C["4,4-Difluoro-3-oxobutanoic acid ester"]; C -- Claisen Condensation --> D["Ethyl difluoroacetate (B1230586) + Ethyl acetate"];

Construction of the Morpholine Ring System

Cyclization Reactions for Morpholine Formation

The formation of the morpholine ring is a key step in the synthesis of the target molecule. Various cyclization strategies have been developed for the synthesis of morpholines and their derivatives. semanticscholar.orgresearchgate.net These methods often start from readily available precursors like 1,2-amino alcohols. semanticscholar.orgorganic-chemistry.org

One common approach involves the reaction of a 1,2-amino alcohol with a suitable dielectrophile. For instance, a simple and high-yielding protocol utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. organic-chemistry.org This method proceeds through an initial S(_N)2 reaction followed by an intramolecular cyclization.

Another strategy involves the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. This can be achieved under various conditions, including acid-catalyzed dehydration or by converting the hydroxyl groups into better leaving groups.

Gold-catalyzed cyclization of alkynylamines or alkynylalcohols has also been reported as an efficient method for constructing morpholine derivatives. rsc.org Additionally, palladium-catalyzed aerobic oxidative cyclization of alkenes provides another route to morpholines and other nitrogen heterocycles. organic-chemistry.org

Recent advances in morpholine synthesis include photocatalytic couplings and multicomponent reactions, which offer efficient and modular approaches to this important heterocyclic scaffold. researchgate.netorganic-chemistry.org The choice of the specific cyclization method often depends on the desired substitution pattern on the morpholine ring and the compatibility with other functional groups present in the molecule.

Strategies for Attaching the Morpholine Ring at the C-3 Position

Attaching the pre-formed or in-situ generated morpholine ring at the C-3 position of the butanoic acid chain is a critical step. This is typically achieved through nucleophilic substitution or conjugate addition reactions.

One plausible strategy involves the reaction of morpholine as a nucleophile with a butanoic acid derivative bearing a suitable leaving group at the C-3 position. For example, an α,β-unsaturated ester or a derivative with a halogen or sulfonate ester at the C-3 position could serve as the electrophile.

Alternatively, a Mannich-type reaction could be employed. illinois.edu This would involve the reaction of an enolate derived from a difluoroacetic acid ester with an iminium ion generated from morpholine and formaldehyde (B43269) or another suitable aldehyde.

Another approach could be the conjugate addition of morpholine to an α,β-unsaturated carbonyl compound. illinois.edu For instance, the reaction of morpholine with an ethyl 4,4-difluoro-2-butenoate would directly introduce the morpholine moiety at the desired C-3 position.

The table below summarizes some potential strategies for attaching the morpholine ring:

StrategyReactantsKey Features
Nucleophilic Substitution Morpholine and a C-3 functionalized butanoic acid derivative (e.g., with a leaving group like Br, I, OTs)Direct formation of the C-N bond. Requires a pre-functionalized butanoic acid chain.
Mannich-type Reaction Enolate of a difluoroacetic acid ester, morpholine, and an aldehyde (e.g., formaldehyde)Forms the C-C and C-N bonds in a single step.
Conjugate Addition Morpholine and an α,β-unsaturated difluorobutanoate1,4-addition of the amine to the unsaturated system.

Integration of the Carboxylic Acid Functionality

The carboxylic acid group is a key functional feature of this compound. Its integration into the molecular structure is typically achieved in the later stages of the synthesis to avoid its interference with earlier reaction steps.

Ester Hydrolysis and Carboxylic Acid Generation

A common and reliable method for introducing the carboxylic acid functionality is through the hydrolysis of a corresponding ester. libretexts.orgchemguide.co.uk The synthesis is often carried out using an ester derivative, such as a methyl or ethyl ester, which serves as a protecting group for the carboxylic acid. This ester group is generally stable under various reaction conditions used to construct the carbon skeleton and introduce the morpholine ring.

The hydrolysis of the ester can be performed under either acidic or basic conditions. chemguide.co.ukchemistrysteps.com

Acid-catalyzed hydrolysis: This is typically achieved by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and the corresponding alcohol. chemguide.co.uk

Base-promoted hydrolysis (saponification): This involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgchemguide.co.uk This reaction is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. chemistrysteps.com Subsequent acidification of the reaction mixture then yields the final carboxylic acid. libretexts.org

The choice between acidic and basic hydrolysis depends on the stability of the other functional groups in the molecule. For instance, if the molecule contains acid-labile groups, basic hydrolysis would be the preferred method.

Functional Group Interconversions on the Butanoic Acid Chain

Besides ester hydrolysis, other functional group interconversions can also be employed to generate the carboxylic acid. solubilityofthings.comslideshare.net For example, the oxidation of a primary alcohol at the C-1 position of the butanoic acid chain would yield the desired carboxylic acid. solubilityofthings.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO(_4)) or pyridinium (B92312) chlorochromate (PCC) followed by further oxidation. solubilityofthings.com

Another possibility is the hydrolysis of a nitrile group. If the synthetic route involves the introduction of a cyano group at the C-1 position, it can be converted to a carboxylic acid by heating with an aqueous acid or base.

The following table provides a comparison of different methods for generating the carboxylic acid functionality:

MethodPrecursor Functional GroupReagentsAdvantagesDisadvantages
Ester Hydrolysis Ester (-COOR)H(_3)O or OHHigh yielding, reliable, mild conditions possible. libretexts.orgchemguide.co.ukMay not be suitable for molecules with other acid or base-sensitive groups.
Oxidation of Primary Alcohol Primary Alcohol (-CH(_2)OH)KMnO(_4), CrO(_3), PCCCan be a direct route if the alcohol is readily available. solubilityofthings.comOxidizing agents can be harsh and may affect other functional groups.
Nitrile Hydrolysis Nitrile (-CN)H(_3)O or OHNitriles can be introduced via various methods.Can require harsh reaction conditions.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The C-3 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as the two enantiomers can have different biological activities. Stereoselective synthesis aims to achieve this by controlling the stereochemical outcome of the reactions.

Chiral Auxiliaries and Asymmetric Catalysis Approaches

Two powerful strategies for achieving stereoselective synthesis are the use of chiral auxiliaries and asymmetric catalysis. acs.orgresearchgate.net

Chiral Auxiliaries:

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. acs.org After the desired stereocenter has been created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the butanoic acid precursor. For example, Evans' oxazolidinone auxiliaries or pseudoephedrine have been successfully used in the stereoselective synthesis of β-amino acids. acs.org The chiral auxiliary would control the stereoselective addition of the morpholine nucleophile to the C-3 position.

The general steps involved in a chiral auxiliary-mediated synthesis are:

Attachment of the chiral auxiliary to the starting material.

Diastereoselective reaction to create the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Asymmetric Catalysis:

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. researchgate.net This approach is often more efficient than using chiral auxiliaries as only a small amount of the chiral catalyst is needed.

For the synthesis of this compound, an asymmetric conjugate addition of morpholine to an α,β-unsaturated difluorobutanoate could be catalyzed by a chiral Lewis acid or a chiral organocatalyst. researchgate.net Similarly, a chiral catalyst could be used in a stereoselective Mannich-type reaction.

Chiral nickel(II) complexes have been shown to be powerful tools in the asymmetric synthesis of fluorinated amino acids. nih.govchemrxiv.org This methodology could potentially be adapted for the synthesis of the target molecule.

The table below highlights the key features of these two approaches:

ApproachDescriptionAdvantagesDisadvantages
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to control stereochemistry. acs.orgHigh diastereoselectivities can often be achieved. The methodology is well-established for β-amino acid synthesis. acs.orgRequires additional steps for attachment and removal of the auxiliary, which can lower the overall yield.
Asymmetric Catalysis A small amount of a chiral catalyst is used to favor the formation of one enantiomer. researchgate.netMore atom-economical as the chiral source is used in catalytic amounts. Can lead to more efficient syntheses. researchgate.netDevelopment of a suitable catalyst for a specific reaction can be challenging.

Chiral Pool Synthesis Strategies

A powerful approach to the asymmetric synthesis of this compound involves the use of readily available, enantiomerically pure starting materials from the chiral pool. This strategy inherently installs a key stereocenter that can direct the stereochemistry of subsequent transformations.

One potential chiral precursor is ethyl (S)- or (R)-4-chloro-3-hydroxybutanoate, which can be synthesized with high enantiomeric excess via the asymmetric reduction of ethyl 4-chloroacetoacetate using biocatalysts such as Lactobacillus kefir tum.deresearchgate.net. This chiral hydroxyester can then be converted to the corresponding 4,4-difluoro-3-hydroxybutanoic acid derivative. Another viable starting material is ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, obtainable through the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using yeast strains like Saccharomyces uvarum nih.gov. The trifluoromethyl group can subsequently be transformed into a difluoromethyl group.

The general strategy would involve the following conceptual steps:

Synthesis of a Chiral Precursor: Preparation of an enantiomerically enriched β-hydroxy ester, such as ethyl (S)-4,4-difluoro-3-hydroxybutanoate. This could potentially be achieved by the asymmetric reduction of ethyl 4,4-difluoro-3-oxobutanoate.

Activation of the Hydroxyl Group: The hydroxyl group of the chiral precursor would be converted into a good leaving group, for example, by tosylation or mesylation.

Nucleophilic Substitution with Morpholine: The activated hydroxyl group would then be displaced by morpholine via an S\textsubscript{N}2 reaction, which typically proceeds with inversion of configuration, thus affording the desired stereoisomer of the target molecule's ester precursor.

Hydrolysis: Finally, hydrolysis of the ester group would yield the target this compound.

Starting MaterialChiral Transformation MethodKey Intermediate
Ethyl 4-chloroacetoacetateBiocatalytic ReductionEthyl (S)-4-chloro-3-hydroxybutanoate
Ethyl 4,4,4-trifluoroacetoacetateBiocatalytic ReductionEthyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
Prochiral β-keto esterAsymmetric HydrogenationEnantiomerically enriched β-hydroxy ester

Diastereoselective Transformations and Control of Relative Stereochemistry

When a chiral center is already present in the molecule, as in the case of chiral pool synthesis, the introduction of the morpholine substituent must be controlled to achieve the desired diastereomer. Alternatively, if starting from an achiral precursor, a diastereoselective reaction can be employed to set the relative stereochemistry, followed by a resolution step or the use of a chiral auxiliary.

Reductive Amination: A promising route is the diastereoselective reductive amination of a chiral β-keto ester derived from a chiral alcohol. The pre-existing stereocenter in the alcohol moiety can influence the facial selectivity of the iminium ion reduction. However, the reductive amination of β-keto esters can be challenging, with the potential for competing reduction of the ketone to the alcohol nih.govresearchgate.net. The use of specific titanium(IV) isopropoxide has been shown to direct the reductive amination of β-hydroxy ketones to stereoselectively furnish 1,3-syn-amino alcohols nih.govnih.gov. A similar strategy could potentially be applied to a 4,4-difluoro-3-hydroxybutanoate precursor.

Nucleophilic Addition to Chiral α,β-Unsaturated Systems: Another approach involves the diastereoselective conjugate addition of morpholine to a chiral α,β-unsaturated difluoro ester. The stereochemical outcome would be directed by a chiral auxiliary attached to the ester or by a chiral catalyst beilstein-journals.orgnih.gov.

Use of Chiral Auxiliaries: Chiral auxiliaries, such as those derived from Evans oxazolidinones or Oppolzer's camphorsultam, are widely used to control stereochemistry in a variety of reactions, including the synthesis of β-amino acids rsc.org. A potential strategy would involve attaching a chiral auxiliary to a 4,4-difluorocrotonate system and then performing a diastereoselective conjugate addition of morpholine. The auxiliary would then be cleaved to yield the enantiomerically enriched target molecule. The Schöllkopf chiral auxiliaries have also been synthesized on a large scale for the preparation of amino acids acs.org.

Reaction TypeChiral Control ElementExpected Outcome
Reductive Amination of β-keto esterChiral alcohol moietyDiastereomerically enriched β-morpholino ester
Conjugate AdditionChiral AuxiliaryDiastereomerically enriched β-morpholino ester
Nucleophilic SubstitutionChiral alcohol precursorStereospecific formation of the product

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound, particularly on a preparative scale, necessitates careful optimization of reaction conditions to maximize yield and stereoselectivity.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the outcome of both reductive amination and nucleophilic substitution reactions. In reductive aminations, solvents like ethanol (B145695) are often effective, especially when using reagents like ammonium (B1175870) formate (B1220265) nih.gov. The temperature is also a critical parameter; while reflux conditions can increase reaction rates, they may also lead to side reactions or reduced stereoselectivity nih.gov. For nucleophilic substitution reactions, polar aprotic solvents such as DMF or DMSO can be effective, but the choice of solvent can also influence the stereochemical outcome researchgate.net.

Temperature control is crucial for managing diastereoselectivity. Lower temperatures often favor higher selectivity in asymmetric reactions by increasing the energy difference between the diastereomeric transition states.

Reaction TypeTypical SolventsTemperature Range (°C)Potential Issues
Reductive AminationEthanol, Methanol25 - 80Competing ketone reduction, side product formation
Nucleophilic SubstitutionDMF, DMSO, THF25 - 100Racemization, elimination side products

Catalyst Selection and Loading

For the reductive amination of a 4,4-difluoro-3-oxobutanoate precursor, the choice of catalyst is critical. Lewis acids like Ti(OiPr)₄ are commonly used to facilitate imine formation and direct the subsequent reduction nih.govnih.gov. Organocatalysts, such as chiral phosphoric acids or bifunctional amine-thioureas, have also emerged as powerful tools for asymmetric amination of β-keto esters researchgate.netnih.gov. The catalyst loading is a key parameter to optimize, as higher loadings may not always lead to better results and can increase costs.

In the case of a catalytic asymmetric conjugate addition of morpholine, the selection of the chiral catalyst (e.g., a copper-chiral ligand complex) and its loading would be paramount for achieving high enantioselectivity.

Reaction TypeCatalyst TypeTypical Catalyst Loading (mol%)
Reductive Amination (Diastereoselective)Lewis Acid (e.g., Ti(OiPr)₄)5 - 20
Asymmetric Reductive AminationChiral Organocatalyst1 - 10
Asymmetric Conjugate AdditionChiral Metal Complex/Organocatalyst1 - 10

Reaction Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic route from a small laboratory scale to a larger, preparative scale presents several challenges, particularly in an academic setting.

Reagent and Solvent Costs: The cost of chiral auxiliaries, catalysts, and large volumes of high-purity solvents can become prohibitive.

Reaction Work-up and Purification: Large-scale reactions often require modifications to extraction and purification procedures. Chromatography, which is convenient on a small scale, may become impractical. Crystallization or distillation are often preferred for purification on a larger scale.

Safety and Handling: The handling of larger quantities of potentially hazardous reagents and solvents requires careful planning and appropriate safety measures.

Thermal Management: Exothermic or endothermic reactions that are easily managed on a small scale can pose significant challenges on a larger scale, requiring more sophisticated temperature control.

Reproducibility: Ensuring consistent yields and stereoselectivities upon scale-up can be challenging and may require re-optimization of reaction parameters. For instance, the synthesis of chiral auxiliaries themselves on a larger scale can be a significant undertaking acs.org.

In the context of synthesizing this compound, scaling up a route involving a chiral auxiliary would necessitate an efficient synthesis and recycling protocol for the auxiliary to be economically viable in an academic setting. A biocatalytic approach, if feasible, could offer a more sustainable and scalable alternative.

Chemical Reactivity and Transformations of 4,4 Difluoro 3 Morpholinobutanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and oxidation reactions. The presence of the difluoro group at the C4 position is expected to increase the acidity of the carboxylic proton due to its strong inductive effect. nih.gov

Esterification of 4,4-Difluoro-3-morpholinobutanoic acid can be achieved through several standard synthetic methodologies to produce a range of ester derivatives. These reactions are crucial for modifying the compound's polarity and for the synthesis of more complex molecules.

Common esterification methods applicable to this acid include:

Fischer-Speier Esterification : This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water.

Carbodiimide-Mediated Esterification : Reagents like Dicyclohexylcarbodiimide (DCC), in combination with a catalyst such as 4-Dimethylaminopyridine (DMAP), facilitate the formation of esters at room temperature under mild conditions. This method is particularly useful for sensitive substrates.

Alkylation of Carboxylate Salts : The carboxylic acid can be deprotonated with a base (e.g., sodium bicarbonate, triethylamine) to form a carboxylate salt, which can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ester.

The following table summarizes typical conditions for these reactions:

MethodReagentsTypical ConditionsExpected Product
Fischer-Speier EsterificationAlcohol (e.g., Methanol), H₂SO₄ (catalyst)RefluxMethyl 4,4-difluoro-3-morpholinobutanoate
DCC/DMAP CouplingAlcohol (e.g., Ethanol), DCC, DMAPDichloromethane, Room TemperatureEthyl 4,4-difluoro-3-morpholinobutanoate
Alkylation1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., Benzyl Bromide)DMF, Room TemperatureBenzyl 4,4-difluoro-3-morpholinobutanoate

The synthesis of amides from this compound is a key transformation for incorporating this fluorinated moiety into peptide-like structures or for creating other amide derivatives. chemrxiv.orgnih.gov Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. semanticscholar.orgresearchgate.net

The activation of the carboxylic acid is necessary to convert the hydroxyl group into a better leaving group. Common coupling reagents include:

Carbodiimides : Reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.

Onium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal racemization.

A representative reaction is the coupling with a generic amine, R-NH₂:

HOOC-CH(morpholino)-CH₂-CF₂H + R-NH₂ --(Coupling Agent)--> R-NH-CO-CH(morpholino)-CH₂-CF₂H

The table below outlines typical conditions for amide bond formation.

Coupling ReagentAdditiveBaseSolventTypical Conditions
EDCHOBtDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)0 °C to Room Temperature
HATUNoneDIPEA or 2,4,6-CollidineDMF or Dichloromethane (DCM)0 °C to Room Temperature
DCCHOBtTriethylamine (TEA)DCM0 °C to Room Temperature

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents due to the low reactivity of carboxylic acids towards reduction. libretexts.org

Reduction : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, followed by an acidic workup to protonate the resulting alkoxide. Borane (BH₃), often used as a THF complex (BH₃·THF), is another effective reagent for this reduction and can sometimes offer better selectivity in the presence of other reducible functional groups. khanacademy.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The product of the reduction would be 4,4-difluoro-3-morpholinobutan-1-ol.

Oxidation : The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The rest of the molecule, particularly the morpholine (B109124) ring, could be susceptible to oxidation, but harsh conditions would likely lead to decomposition.

Transformations at the Difluoromethylene Center

The gem-difluoromethylene (CF₂) group is a key feature of the molecule, imparting unique chemical properties. The high electronegativity of the fluorine atoms makes the CF₂ carbon electron-deficient and influences the reactivity of the adjacent C-H bond.

Direct nucleophilic displacement of a fluoride (B91410) ion from the CF₂ group is generally very difficult due to the exceptional strength of the carbon-fluorine bond. researchgate.net Such reactions are rare and typically require very harsh conditions or specialized reagents.

Instead of direct substitution at the CF₂ carbon, reactions involving this center are more likely to proceed through an elimination pathway if a suitable leaving group is present on the adjacent carbon (C3). However, in the parent molecule, there are no obvious leaving groups at C3. Reactions involving the deprotonation of the C3 proton could lead to an intermediate that might undergo further transformations.

It has been noted that gem-difluoroalkenes are susceptible to nucleophilic attack at the difluorinated carbon. nih.govnih.gov While not an alkene, the electrophilic nature of the CF₂ carbon in this compound is a relevant consideration for its reactivity profile.

The two fluorine atoms have a profound electronic effect on the rest of the molecule, primarily through a strong electron-withdrawing inductive effect (-I effect). rsc.org

This inductive effect has several important consequences:

Increased Acidity of C-H Bonds : The C-H proton at the C3 position (alpha to the morpholine and beta to the carboxylic acid) is expected to be more acidic than a similar non-fluorinated analogue. The electron-withdrawing CF₂ group stabilizes the conjugate base (carbanion) that would form upon deprotonation. This enhanced acidity could be exploited in base-mediated reactions.

Influence on Carboxylic Acid : As mentioned earlier, the pKa of the carboxylic acid is lowered, making it a stronger acid.

Reactivity of the Morpholine Ring System in this compound

The chemical behavior of this compound is largely dictated by its constituent functional groups. The morpholine ring, a six-membered heterocycle containing both an amine and an ether linkage, presents a key site for chemical transformations. The secondary amine within this ring is nucleophilic and serves as the primary center of reactivity for a variety of reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the morpholine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. This reactivity allows for straightforward N-alkylation and N-acylation, which are fundamental transformations for modifying the properties of the molecule.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This is typically achieved by reacting the morpholine derivative with an alkyl halide. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In this concerted, one-step process, the morpholine nitrogen attacks the electrophilic carbon of the alkyl halide, while the halide leaving group departs simultaneously. libretexts.orgyoutube.com The rate of this second-order reaction is dependent on the concentration of both the amine and the alkyl halide. libretexts.orgyoutube.com

Challenges in the N-alkylation of amines can arise from overalkylation, as the resulting tertiary amine product can often be more nucleophilic than the starting secondary amine. nih.govmasterorganicchemistry.com However, the formation of tertiary amines from secondary amines can be less prone to the subsequent formation of quaternary ammonium (B1175870) salts due to increased steric hindrance around the nitrogen atom. masterorganicchemistry.com Alternative alkylating agents, such as alcohols, can also be employed, often in the presence of a catalyst. For instance, the N-alkylation of morpholine with various alcohols has been successfully carried out in a gas-solid phase system using a CuO–NiO/γ–Al₂O₃ catalyst. researchgate.net Dimethyl carbonate has also been utilized as an effective methylating agent for morpholine. asianpubs.org

An illustrative data table for typical N-alkylation reactions of morpholine is provided below, based on general findings in the literature.

Alkylating AgentCatalyst/BaseSolventTemperature (°C)ProductReference
MethanolCuO–NiO/γ–Al₂O₃Gas Phase220N-Methylmorpholine researchgate.net
Ethanol (B145695)CuO–NiO/γ–Al₂O₃Gas Phase220-240N-Ethylmorpholine researchgate.net
Dimethyl CarbonateNone (Autoclave)Neat≥ 140N-Methylmorpholine asianpubs.org
Benzyl AlcoholNHC–Ir(III) ComplexSolvent-free120N-Benzylmorpholine acs.org

N-Acylation is another important transformation of the morpholine moiety, leading to the formation of an amide. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride, acid anhydride, or an ester. The mechanism involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the acylating agent. researchgate.netresearchgate.net For example, N-acetylmorpholine can be prepared by reacting morpholine with ethyl acetate, often in the presence of a catalyst and at elevated temperatures. google.com Other methods include the use of acetic anhydride or acetyl chloride. google.comgoogle.com The kinetics of the acylation of morpholine with phenyl benzoates have been studied, providing insight into the reactivity of the morpholine nitrogen in such transformations. researchgate.net

Ring-Opening and Rearrangement Pathways

The morpholine ring is generally a stable heterocyclic system. However, under specific and often forcing conditions, it can undergo ring-opening reactions. For instance, the von Braun reaction, which utilizes cyanogen bromide, is a classic method for the ring-opening of cyclic amines, though it is less commonly used now due to the toxicity of the reagent. nih.gov More contemporary methods for the ring-opening of N-substituted morpholines have been developed, including strategies involving difluorocarbene transfer, which can lead to valuable acyclic products. nih.gov

In some specific derivatives, such as morpholine-2,5-diones, ring-opening can be initiated by certain catalysts, although polymerization may be terminated by the formation of stable, kinetically-inert products. rsc.org Additionally, cascade reactions involving the ring opening of other strained rings, like aziridines or oxazetidines, can be employed as a synthetic strategy to form substituted morpholines. nih.govacs.orgnih.gov

For this compound itself, specific ring-opening or rearrangement pathways have not been documented. Such reactions would likely require harsh conditions or specialized reagents designed to cleave the C-N or C-O bonds of the stable morpholine ring. Rearrangement reactions are a broad class of organic transformations where the carbon skeleton of a molecule is restructured. wiley-vch.de While plausible in theory, specific rearrangements of the morpholine ring in this context are not commonly observed and would depend on the generation of reactive intermediates.

Investigations into Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. The following sections discuss the key mechanistic aspects related to the reactivity of the morpholine ring.

Elucidation of Rate-Determining Steps

For the N-alkylation of the morpholine ring with an alkyl halide, the reaction is anticipated to follow an SN2 pathway. In an SN2 reaction, the rate-determining step is the single, concerted step in which the nucleophile attacks and the leaving group departs. libretexts.org This step is bimolecular, meaning its rate is dependent on the concentration of both the nucleophilic amine and the electrophilic alkyl halide. libretexts.org The general rate law for such a reaction would be:

Rate = k[R-NH][R'-X]

Where R-NH represents the morpholine derivative and R'-X is the alkyl halide.

In contrast, if the alkylating agent were a tertiary alkyl halide, the mechanism might shift to a unimolecular nucleophilic substitution (SN1) pathway. youtube.comchemguide.co.uk In an SN1 reaction, the rate-determining step is the slow, unimolecular ionization of the alkyl halide to form a carbocation intermediate. youtube.comchemguide.co.uk The subsequent attack by the nucleophilic amine is rapid. The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide. youtube.com

Role of Intermediates in Complex Reaction Sequences

In many chemical transformations, reactive intermediates are formed that are not the final products but are crucial for the progression of the reaction. In the context of the SN2 reactions typical for N-alkylation, the process is concerted and proceeds through a high-energy transition state rather than a stable intermediate. libretexts.org

However, in more complex, multi-step reaction sequences, discrete intermediates can play a significant role. For example, in certain catalytic N-alkylation reactions of amines with alcohols, the mechanism can involve the initial oxidation of the alcohol to an aldehyde, followed by the formation of an iminium ion intermediate upon reaction with the amine, and finally reduction to the alkylated amine. acs.org Similarly, some modern synthetic methods for controlled amine alkylation utilize transient, highly nucleophilic intermediates, such as pyridinium (B92312) ylides, to achieve selective monoalkylation and avoid over-reaction. nih.govacs.org While not specifically documented for this compound, the potential to involve such intermediates in tailored synthetic routes remains a key aspect of modern organic chemistry.

Derivatization Strategies and Analytical Methodologies in Research

Chemical Derivatization for Enhanced Analytical Characterization

Chemical derivatization serves to modify the functional groups of 4,4-Difluoro-3-morpholinobutanoic acid, rendering it more suitable for specific analytical platforms. This process typically aims to increase volatility for gas chromatography or introduce a chromophore/fluorophore for enhanced detection in liquid chromatography.

The presence of the carboxylic acid group makes this compound non-volatile. Esterification converts this polar group into a less polar, more volatile ester, enabling analysis by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). mdpi.comnih.govcolostate.edu A common method is Fischer esterification, where the compound is heated with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. mdpi.comnih.gov

The reaction transforms the carboxylic acid into its corresponding methyl or ethyl ester. This modification significantly lowers the boiling point and reduces intermolecular hydrogen bonding, allowing the compound to be vaporized and passed through a GC column for separation and subsequent detection.

Table 1: Representative Esterification Reaction for GC Analysis

ReactantReagentCatalystProductPurpose
This compoundMethanol (CH₃OH)Sulfuric Acid (H₂SO₄)Methyl 4,4-difluoro-3-morpholinobutanoateIncreases volatility for GC analysis

Silylation is a robust derivatization technique that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (TMS) group. nih.govresearchgate.netdntb.gov.ua For this compound, the primary target for silylation is the acidic proton of the carboxyl group. This process decreases the compound's polarity and increases its thermal stability and volatility, making it highly suitable for GC-MS analysis. nih.gov

Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The reaction is typically rapid and quantitative, producing a TMS ester derivative that exhibits excellent chromatographic properties and generates characteristic mass spectra useful for structural confirmation. researchgate.net

Table 2: Silylation Reaction for GC-MS Analysis

ReactantReagentProductAnalytical Advantage
This compoundN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)This compound, trimethylsilyl esterEnhanced volatility and thermal stability

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization can be employed to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescing) tag to the molecule. thermofisher.comlibretexts.org This is particularly useful when the analyte lacks a strong intrinsic UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity.

The secondary amine of the morpholine (B109124) ring is a primary target for such derivatization. Reagents like dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), or 2,4-dinitrofluorobenzene (DNFB) react with the amine to form highly detectable derivatives. thermofisher.comlibretexts.orgresearchgate.net This approach allows for quantification at very low concentrations using HPLC coupled with UV-Vis or fluorescence detectors.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound and its derivatives.

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the morpholine ring, the methylene (-CH₂-) group, the methine (-CH-) group adjacent to the fluorine atoms, and the difluoromethyl (-CHF₂) proton. docbrown.inforesearchgate.net The coupling between protons and adjacent fluorine atoms would result in characteristic splitting patterns, providing key structural information.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the morpholine ring, and the carbons of the butanoic acid chain. The signal for the carbon bonded to the two fluorine atoms (C4) would exhibit a large one-bond carbon-fluorine coupling constant.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for its characterization. alfa-chemistry.comwikipedia.orgnih.gov The spectrum is expected to show a single resonance environment for the two chemically equivalent fluorine atoms. This signal would be split into a doublet by the adjacent proton on C4, providing direct evidence of the -CHF₂ group. nih.govucsb.edu The chemical shift is sensitive to the local electronic environment. alfa-chemistry.comnih.govresearchgate.net

2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete connectivity of the molecule by correlating protons with other protons, protons with directly attached carbons, and protons with carbons over two or three bonds, respectively.

Table 3: Predicted NMR Spectroscopic Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H-COOH~10-12s (broad)-
¹H-CHF₂~5.8-6.2t²JHF ≈ 56
¹H-CH(N)-~3.0-3.4m-
¹H-CH₂-COOH~2.6-2.9m-
¹HMorpholine (-O-CH₂-)~3.6-3.8m-
¹HMorpholine (-N-CH₂-)~2.4-2.7m-
¹⁹F-CHF₂~ -120 to -130d²JHF ≈ 56
¹³C-COOH~170-175s-
¹³C-CHF₂~115-120t¹JCF ≈ 240-250

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula with high confidence. Techniques like electrospray ionization (ESI) are typically used to generate the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. chemguide.co.uk For this compound, characteristic fragmentation pathways would likely include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of formic acid (HCOOH) or the carboxyl group as CO₂.

Cleavage of the morpholine ring , a common fragmentation pathway for morpholine-containing compounds. researchgate.netcore.ac.ukdoi.org

Cleavage at the C2-C3 bond , separating the morpholine-substituted portion from the acid function.

Analysis of these fragment ions allows for the precise confirmation of the compound's proposed structure.

Table 4: Predicted HRMS Fragmentation Data for [M+H]⁺ of this compound

IonProposed FormulaCalculated m/zDescription
[M+H]⁺C₈H₁₄F₂NO₃⁺210.0936Protonated Molecular Ion
[M+H - H₂O]⁺C₈H₁₂F₂NO₂⁺192.0830Loss of water
[M+H - HCOOH]⁺C₇H₁₂F₂N⁺148.0932Loss of formic acid
-C₅H₁₀F₂N⁺122.0776Fragment from cleavage at C2-C3 bond
-C₄H₈NO⁺86.0600Morpholine cation fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes.

For this compound, IR spectroscopy would reveal key functional groups. The carboxylic acid moiety is expected to produce two highly characteristic signals: a very broad O-H stretching band, typically in the 2500–3300 cm⁻¹ region, and a strong C=O (carbonyl) stretching absorption between 1710 and 1760 cm⁻¹. libretexts.org The exact position of the carbonyl peak can indicate whether the acid exists as a hydrogen-bonded dimer (around 1710 cm⁻¹) or a monomer (around 1760 cm⁻¹). libretexts.org The presence of the morpholine ring would be confirmed by C-N stretching vibrations and the characteristic C-O-C ether stretch. The carbon-fluorine bonds are expected to exhibit strong, distinct stretching absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While the polar C=O and C-F bonds that are strong in the IR spectrum may be weaker in the Raman spectrum, non-polar bonds and symmetric vibrations often produce strong Raman signals. rsc.orgresearchgate.net This technique would be particularly useful for analyzing the carbon backbone and the symmetric vibrations of the morpholine ring.

Table 1: Hypothetical Infrared (IR) and Raman Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)
Carboxylic AcidO-H stretch3300–2500 (very broad)Weak
Carboxylic AcidC=O stretch1760–1710 (strong)Moderate
Alkyl ChainC-H stretch2980–2850 (moderate)Strong
MorpholineC-N stretch1250–1020 (moderate)Moderate
Morpholine EtherC-O-C stretch1150–1085 (strong)Weak
Difluoro GroupC-F stretch1400–1000 (strong, multiple bands)Weak

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. nih.gov Application of this technique to this compound would require the successful growth of a high-quality single crystal, which can be a rate-limiting step in the analysis. nih.gov

If a suitable crystal is obtained, the analysis would provide unambiguous data on:

Molecular Confirmation: The exact bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms.

Conformation: The preferred conformation of the molecule in the solid state, including the typical "chair" conformation of the morpholine ring. researchgate.netresearchgate.net

Stereochemistry: The absolute configuration (R or S) of the chiral center at the third carbon, provided an enantiomerically pure sample is crystallized.

Intermolecular Interactions: The packing of molecules within the crystal lattice, revealing details about hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and other weak interactions (e.g., C-H···O or C-H···F contacts). mdpi.com

This structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or chemical system. nih.gov

Table 2: Hypothetical X-ray Crystallography Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 6.04 Å, b = 8.08 Å, c = 11.17 Å, β = 97.4°
Bond Length (C=O)1.25 Å
Bond Length (C-F)1.35 Å
Bond Angle (O-C=O)123°
Key Intermolecular InteractionHydrogen bond (O-H···O) between carboxylic acid dimers

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is indispensable for the analysis of this compound, enabling its separation from impurities, and, crucially, the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile, polar compounds like this compound. myfoodresearch.com Given the compound's polarity and potential zwitterionic character, method development would likely explore Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). helixchrom.com

In an RP-HPLC method, a non-polar stationary phase (like C18) would be used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile or methanol. To ensure reproducible retention and good peak shape, a pH modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase to suppress the ionization of the carboxylic acid and protonate the tertiary amine. mdpi.comnih.gov

Detection can be challenging as the molecule lacks a strong chromophore for UV detection. Therefore, coupling the HPLC system to a mass spectrometer (LC-MS) would be the preferred approach, offering high sensitivity and selectivity. nih.govwho.int Alternatively, pre-column derivatization with a UV-active or fluorescent tag could be employed to enhance detection by UV or fluorescence detectors. libretexts.org

Table 3: Hypothetical HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector Mass Spectrometry (ESI+)
Expected Retention Time ~5.8 minutes

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. mdpi.comsigmaaldrich.com The presence of the carboxylic acid group would lead to strong adsorption on the column and thermal decomposition. colostate.edu

Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. libretexts.org The most common strategy involves the esterification of the carboxylic acid group. colostate.eduspringernature.com This can be achieved using various reagents, such as alkyl chloroformates or alcohols in the presence of an acid catalyst. nih.gov Another widely used method is silylation, where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen of the carboxylic acid with a non-polar silyl group. sigmaaldrich.com Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 4: Hypothetical GC Method for the Methyl Ester Derivative

ParameterCondition
Derivatization Reagent 2M HCl in Methanol
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium
Detector Mass Spectrometry (EI)

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the third carbon position means that this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can have different biological activities. youtube.com Chiral chromatography is the most effective technique for this purpose. yakhak.org

This separation is achieved using a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely successful for a broad range of chiral compounds and would be a primary choice for method development. yakhak.orgnih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol (B145695). The separation can be monitored by HPLC with UV or MS detection. The result of the analysis provides the enantiomeric excess (ee) or enantiomeric ratio of a given sample.

Table 5: Hypothetical Chiral HPLC Separation Results

EnantiomerRetention Time (min)Peak Area (%)
(R)-4,4-Difluoro-3-morpholinobutanoic acid9.298.5
(S)-4,4-Difluoro-3-morpholinobutanoic acid11.51.5
Calculated Enantiomeric Excess (ee) 97.0%

Computational and Theoretical Chemistry Investigations of 4,4 Difluoro 3 Morpholinobutanoic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic properties of chemical compounds. For 4,4-Difluoro-3-morpholinobutanoic acid, these calculations can reveal the most stable three-dimensional arrangements of the atoms and provide a detailed picture of its electron distribution.

The flexibility of the morpholine (B109124) ring and the rotatable bonds within the butanoic acid chain suggest that this compound can exist in multiple conformations. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. By performing these calculations, the most stable conformer, as well as other low-energy structures, can be identified.

Conformational analysis of related fluorinated compounds has shown that the introduction of fluorine atoms can significantly influence the conformational preferences of a molecule. nih.govsoton.ac.uk For this compound, a thorough conformational search would likely be performed using a combination of molecular mechanics and quantum mechanical methods. The results of such an analysis would provide the relative energies of different conformers, allowing for the determination of the most populated states at a given temperature. The presence of the electronegative fluorine atoms and the morpholine ring can lead to specific intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that stabilize certain conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
A (Extended)B3LYP/6-31G(d)0.00
B (Folded)B3LYP/6-31G(d)1.25
C (Twisted)B3LYP/6-31G(d)2.87

Note: The data in this table is hypothetical and for illustrative purposes.

The electronic properties of a molecule are crucial for understanding its reactivity. Quantum chemical calculations can provide a wealth of information about the electronic structure, including the distribution of electron density, dipole moment, and the energies of the molecular orbitals.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich morpholine nitrogen and oxygen atoms, while the LUMO may be distributed over the carboxylic acid group and the C-F bonds. The electron-withdrawing nature of the fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to a non-fluorinated analogue. mit.edu

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-0.5
HOMO-LUMO Gap6.7

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry can be used to predict the reactivity of a molecule and to explore the mechanisms of its reactions. By modeling reaction pathways, it is possible to identify transition states and calculate activation energies, which are key parameters that govern reaction rates.

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction. Characterizing the geometry and energy of the transition state is essential for understanding the reaction mechanism. Computational methods can be used to locate transition state structures and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. univr.itiastate.edu

For example, in a potential reaction involving the carboxylic acid group of this compound, such as esterification, computational methods could be used to model the approach of an alcohol molecule and the subsequent formation of the ester bond. The calculated activation energy would provide an estimate of the reaction rate under specific conditions.

Table 3: Hypothetical Activation Energies for a Reaction of this compound

ReactionComputational MethodActivation Energy (kcal/mol)
EsterificationDFT (B3LYP/6-311+G(d,p))15.8
Amide FormationDFT (B3LYP/6-311+G(d,p))18.2

Note: The data in this table is hypothetical and for illustrative purposes.

Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational models have become increasingly sophisticated in predicting the selectivity of organic reactions. rsc.orgnih.govrsc.org

For a molecule like this compound, which has multiple functional groups and a chiral center, predicting the selectivity of its reactions is important. For instance, in a reaction involving the morpholine ring, computational studies could help predict whether a substituent would add to the nitrogen or one of the carbon atoms. Similarly, if the molecule were to react with a chiral reagent, computational methods could be used to predict which diastereomer would be the major product by comparing the activation energies of the competing reaction pathways.

Applications in Chemical Synthesis and Research

Utilization as a Versatile Synthetic Building Block

The strategic placement of fluorine atoms and the presence of both acidic (carboxylic acid) and basic (morpholine) functional groups make 4,4-difluoro-3-morpholinobutanoic acid a highly sought-after precursor in organic synthesis.

The introduction of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. mdpi.comnih.gov this compound serves as an excellent starting material for the synthesis of novel fluorinated heterocycles. The difluoromethyl group can influence the electronics and conformation of the resulting ring systems. nih.gov The carboxylic acid and the morpholine (B109124) nitrogen provide reactive handles for various cyclization strategies. For instance, the carboxylic acid can be activated and reacted with the morpholine nitrogen or an external nucleophile to form lactams or other ring structures.

Table 1: Examples of Fluorinated Heterocycles Potentially Derived from this compound

Heterocyclic CorePotential Synthetic StrategyKey Features
Fluorinated PiperidinonesIntramolecular amidationIntroduction of a difluorinated stereocenter adjacent to the nitrogen atom.
Fluorinated OxazinonesCyclization with an external oxygen nucleophileIncorporation of both fluorine and a morpholine-like substructure.
Fused Bicyclic SystemsMulti-step sequences involving activation and annulationAccess to complex scaffolds with defined stereochemistry.

This table presents hypothetical examples based on known chemical transformations.

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. ijprems.come3s-conferences.orgresearchgate.net this compound provides a pre-installed morpholine ring, simplifying the synthesis of more complex molecules bearing this feature. The difluorinated carbon chain can be further elaborated, allowing for the introduction of additional functional groups and the construction of diverse molecular architectures. The synthesis of various morpholine derivatives often involves multi-step procedures, and utilizing a pre-functionalized building block like this can significantly streamline the synthetic route. nih.govorganic-chemistry.org

Development of Molecular Probes and Chemical Tools

The distinct spectroscopic properties of the fluorine nucleus make fluorinated compounds invaluable as molecular probes in various scientific disciplines.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure, dynamics, and interactions, owing to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. wikipedia.org The difluoromethyl group in this compound can serve as a sensitive ¹⁹F NMR reporter. cdnsciencepub.comnih.govresearchgate.net By incorporating this compound into larger molecules, such as peptides, proteins, or small molecule ligands, researchers can utilize ¹⁹F NMR to probe conformational changes, binding events, and the local microenvironment of the fluorinated tag. biophysics.org The chemical shift of the fluorine atoms is highly sensitive to their surroundings, providing detailed information that is often difficult to obtain with conventional ¹H NMR.

Table 2: Potential ¹⁹F NMR Applications of this compound Derivatives

Application AreaPrincipleInformation Gained
Protein-Ligand InteractionsChanges in ¹⁹F chemical shift upon bindingBinding affinity, conformational changes in the ligand or protein.
Peptide Folding StudiesMonitoring ¹⁹F signals of incorporated residuesLocal conformational dynamics, folding pathways.
Enzyme AssaysAlteration of the ¹⁹F NMR signal upon enzymatic modificationEnzyme activity and inhibition.

This table outlines potential applications based on established ¹⁹F NMR methodologies.

The combination of hydrogen bond donor (carboxylic acid) and acceptor (morpholine nitrogen and oxygen) functionalities, along with the potential for fluorine-specific non-covalent interactions, makes this compound an interesting building block for supramolecular chemistry. It can participate in the formation of well-ordered assemblies, such as gels, liquid crystals, and co-crystals. The morpholine moiety is known to participate in the formation of various supramolecular structures. researchgate.net Furthermore, the difluoroalkyl chain can be exploited for the design of advanced materials, including fluorinated polymers and surfaces with tailored properties such as hydrophobicity and thermal stability.

Enabling Chemical Biology Research

The strategic incorporation of unique structural motifs into bioactive molecules is a cornerstone of chemical biology. This compound represents a specialized building block with potential applications in probing and modulating biological systems at the molecular level. Its utility in chemical biology research stems from the combined physicochemical properties of the gem-difluoro group and the morpholine ring, which can be leveraged to design sophisticated molecular tools for studying complex biological processes. This section will focus on the application of this compound in chemical research, specifically in the design of substrate analogues for enzyme mechanism studies and the synthesis of chemically modified amino acid surrogates.

Design of Substrate Analogues for Enzyme Mechanism Studies

The study of enzyme mechanisms is fundamental to understanding their biological function and for the development of specific inhibitors. A common strategy in these studies is the use of substrate analogues that can mimic the natural substrate but are not processed in the same way. This compound is a promising scaffold for the design of such analogues due to the unique electronic properties of the gem-difluoro group.

The difluoromethyl group (CHF2) can act as a bioisostere of hydroxyl, thiol, or even carbonyl groups. h1.coresearchgate.net This allows for the synthesis of substrate analogues where a key functional group for enzymatic turnover is replaced by the difluoro moiety. The high electronegativity of the fluorine atoms significantly alters the local electronic environment without drastically changing the steric profile. researchgate.net This can lead to several outcomes beneficial for studying enzyme mechanisms:

Transition State Analogues: The gem-difluoro group can stabilize a hydrated form of a carbonyl group, mimicking the tetrahedral transition state of amide or ester hydrolysis. By incorporating this compound into a peptide or ester linkage targeted by a protease or esterase, it is possible to create a stable molecule that binds tightly to the enzyme's active site, allowing for detailed structural and kinetic analysis of the enzyme-inhibitor complex.

Mechanism-Based Inhibitors: In some cases, the difluoromethyl group can act as a latent reactive group. Upon binding to the enzyme, a catalytic residue in the active site might initiate a reaction that leads to the elimination of a fluoride (B91410) ion, generating a reactive electrophilic species that can covalently modify the enzyme. nih.gov This process of "suicide inhibition" is a powerful tool for identifying and characterizing the active site residues of an enzyme.

The use of fluorinated amino acids as biological probes is well-established, and their unique spectroscopic properties, particularly for 19F NMR, can be exploited to study the binding and conformational changes of the substrate analogue upon interaction with the enzyme. nih.gov

Table 1: Properties of this compound Relevant to Enzyme Mechanism Studies

Feature Property Relevance in Enzyme Mechanism Studies
Gem-difluoro group Highly electronegative, electron-withdrawing Can mimic the transition state of carbonyl hydrolysis; alters the pKa of adjacent groups.
Bioisostere of hydroxyl, thiol, or carbonyl groups Allows for the creation of non-hydrolyzable substrate analogues. h1.coresearchgate.net
Morpholine ring Contains a hydrogen bond acceptor (oxygen) Can participate in specific hydrogen bonding interactions within the enzyme active site. acs.orgnih.gov
Provides a defined conformational scaffold Can influence the binding orientation of the analogue.

Synthesis of Chemically Modified Amino Acid Surrogates

The synthesis of peptides with modified backbones or unnatural amino acid side chains is a powerful strategy for developing new therapeutics and research tools. This compound can serve as a versatile building block for creating chemically modified amino acid surrogates with unique properties. numberanalytics.com The incorporation of this compound into a peptide sequence can confer several advantageous characteristics:

Enhanced Proteolytic Stability: The presence of the gem-difluoro group and the morpholine moiety can sterically hinder the approach of proteases, thereby increasing the metabolic stability of the resulting peptide. The modification of the peptide backbone also disrupts the recognition sequence for many common proteases.

Conformational Control: The rigid structure of the morpholine ring and the electronic effects of the difluoro group can impose specific conformational constraints on the peptide backbone. mdpi.com This can be used to stabilize specific secondary structures, such as β-turns or helices, which may be important for biological activity.

Modulation of Physicochemical Properties: The introduction of fluorine atoms can increase the lipophilicity of a peptide, which can improve its cell permeability and bioavailability. The morpholine ring, with its balance of hydrophilic and hydrophobic features, can also be used to fine-tune the solubility and pharmacokinetic profile of the peptide. nih.govresearchgate.netresearchgate.net

Bioisosteric Replacement: As a surrogate for natural amino acids, this compound can be used to probe the structure-activity relationships of bioactive peptides. By systematically replacing natural amino acid residues with this surrogate, it is possible to identify key interactions and design more potent and selective peptide analogues.

The synthesis of peptides containing this compound can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. The carboxylic acid and morpholine nitrogen can be suitably protected to allow for stepwise coupling to other amino acids. The development of synthetic routes to enantiomerically pure forms of this compound is crucial for its application in the synthesis of well-defined peptide structures. nih.gov

Table 2: Potential Effects of Incorporating this compound as an Amino Acid Surrogate in Peptides

Property Potential Effect Rationale
Proteolytic Stability Increased Steric hindrance from the difluoro and morpholine groups; altered backbone structure.
Conformation Constrained The rigid morpholine ring and electronic nature of the difluoro group can induce specific turns or folds. mdpi.com
Lipophilicity Increased The presence of fluorine atoms generally increases lipophilicity.
Solubility Modulated The morpholine ring offers a balance of hydrophilic (oxygen) and hydrophobic (carbon backbone) features. nih.govresearchgate.netresearchgate.net

| Receptor Binding | Altered | The unique stereoelectronic properties can lead to novel interactions with biological targets. |

Future Research Directions and Unexplored Avenues for 4,4 Difluoro 3 Morpholinobutanoic Acid

Expansion of Synthetic Methodologies

The availability of a compound is a prerequisite for the exploration of its properties and applications. Therefore, the development of robust and versatile synthetic routes to 4,4-Difluoro-3-morpholinobutanoic acid is of paramount importance.

Development of More Efficient and Sustainable Synthesis Routes

Current synthetic approaches to fluorinated compounds often rely on harsh reagents and generate significant waste. Future research should focus on developing more efficient and environmentally benign methods for the synthesis of this compound. A plausible synthetic strategy involves the reductive amination of a 4,4-difluoro-3-oxobutanoic acid ester with morpholine (B109124), followed by hydrolysis of the ester.

Green chemistry principles can be integrated into this synthetic sequence. For instance, the use of sustainable fluorine sources and electrocatalytic fluorination methods could be explored for the synthesis of the difluorinated precursor. acsgcipr.org Furthermore, replacing traditional reducing agents in the reductive amination step with catalytic hydrogenation using molecular hydrogen would significantly improve the sustainability of the process. The development of protocols in aqueous media or the use of recyclable catalysts are other avenues that warrant investigation to minimize the environmental impact. dovepress.com

Table 1: Comparison of a Hypothetical Greener Synthesis Route with a Conventional Approach

FeatureConventional RouteProposed Greener Route
Fluorinating Agent Harsh, anhydrous HF or DASTSafer, solid-state fluorinating agents or electrochemical fluorination
Reducing Agent Stoichiometric metal hydrides (e.g., NaBH4)Catalytic hydrogenation (H2)
Solvent Volatile organic solvents (e.g., THF, CH2Cl2)Water or recyclable ionic liquids
Byproducts Significant salt wasteMinimal, with water as the primary byproduct
Energy Consumption High, requiring anhydrous and inert conditionsPotentially lower, with milder reaction conditions

Exploration of Novel Catalytic Transformations

Modern catalysis offers a plethora of opportunities for the efficient construction of complex molecules. Future research could explore the application of novel catalytic transformations for the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions could be employed to construct the carbon skeleton of the molecule. beilstein-journals.org For instance, a catalytic system could be developed to couple a difluorinated building block with a morpholine-containing fragment.

Photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. ubc.canih.gov Investigating the use of photoredox catalysis for the direct fluorination of a suitable precursor or for the construction of the C-C bond adjacent to the difluoro center could lead to highly efficient and selective synthetic methods. acs.org The development of asymmetric catalytic methods would also be a significant advancement, allowing for the stereoselective synthesis of chiral derivatives of this compound.

Investigation of Advanced Derivatization for Enhanced Research Utility

The functional groups present in this compound—the carboxylic acid, the morpholine nitrogen, and the C-H bonds of the backbone—provide multiple handles for derivatization. Advanced derivatization strategies can be employed to create a library of analogs with tailored properties for various research applications.

The carboxylic acid moiety can be converted into a wide range of functional groups, including esters, amides, and acid halides. These derivatives could serve as valuable intermediates for further synthetic transformations or as probes for biological studies. For analytical purposes, derivatization of the carboxylic acid can improve the volatility and chromatographic behavior of the compound, enabling sensitive detection by techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netacs.orgnih.govacs.orgyorku.ca

The secondary amine of the morpholine ring can be functionalized through alkylation, acylation, or sulfonylation to modulate the compound's steric and electronic properties. Furthermore, the introduction of reporter groups, such as fluorophores or biotin, through derivatization would facilitate the use of this compound as a molecular probe in chemical biology.

Table 2: Potential Derivatization Strategies and Their Research Utility

Derivatization SiteReagent/MethodPotential Utility
Carboxylic Acid Esterification (e.g., with diazomethane)Improved GC-MS analysis, prodrug design
Amidation (e.g., with primary amines)Creation of peptide analogs, modulation of solubility
Reduction to alcoholSynthesis of novel building blocks
Morpholine Nitrogen N-AlkylationAltering basicity and steric bulk
N-AcylationIntroducing new functional groups
Attachment of reporter groups (e.g., fluorescent dyes)Development of molecular probes for imaging
Carbon Backbone C-H functionalizationSynthesis of analogs with modified skeletons

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. An integrated approach combining experimental and computational studies can provide deep mechanistic insights.

Experimental techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring can be used to elucidate reaction pathways and identify key intermediates. For example, by using deuterated reagents, the mechanism of a catalytic C-H activation step could be probed.

Computational methods, particularly density functional theory (DFT) calculations, can be employed to model reaction profiles, determine transition state geometries, and predict the effect of substituents on reactivity. nih.govnih.govemerginginvestigators.org Such computational studies can help in understanding the role of catalysts, rationalizing observed stereoselectivities, and predicting the feasibility of new reaction pathways. chemrxiv.org The unique effects of the fluorine atoms on the molecule's conformation and reactivity can also be explored through computational modeling. rsc.org

Exploration of Tandem Reactions and One-Pot Syntheses

To enhance synthetic efficiency and reduce the number of purification steps, the development of tandem reactions and one-pot syntheses for this compound and its derivatives is a highly desirable research direction. A one-pot procedure could, for instance, combine the formation of the difluorinated precursor with the introduction of the morpholine moiety, thereby streamlining the synthesis. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, could also be envisioned. For example, a catalytic cascade reaction could be designed to construct the core structure of the molecule from simple starting materials in a highly atom-economical manner. The exploration of such advanced synthetic strategies would not only make this compound more accessible but also showcase the power of modern synthetic chemistry.

Potential in the Development of New Research Reagents and Ligands

The unique structural features of this compound suggest its potential as a valuable building block for the development of new research reagents and ligands.

Fluorinated amino acids are widely used as ¹⁹F NMR probes to study protein structure and dynamics. mdpi.comnih.gov this compound, as a fluorinated amino acid analog, could be incorporated into peptides and proteins to serve as a novel NMR tag. The two fluorine atoms would provide a strong and sensitive NMR signal, and their chemical shift would be sensitive to the local environment.

The morpholine moiety is a common structural motif in pharmacologically active compounds and can also act as a ligand for transition metals. acs.orge3s-conferences.orgresearchgate.net Derivatives of this compound could be explored as chiral ligands for asymmetric catalysis. The presence of the fluorine atoms could influence the electronic properties of the ligand and, consequently, the selectivity of the catalyst. Furthermore, the compound and its derivatives could be investigated as novel enzyme inhibitors or as probes to study biological processes. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4-difluoro-3-morpholinobutanoic acid with high purity?

  • Methodology :

Bromo-fluorination : Start with a precursor like 4-bromo-4,4-difluorobutanoic acid (CAS 147345-36-6), which shares structural similarities. Optimize fluorination using agents like KF or Selectfluor under anhydrous conditions .

Morpholine coupling : Introduce the morpholine moiety via nucleophilic substitution. Use a base (e.g., NaH or Et₃N) in aprotic solvents (e.g., DMF or THF) to facilitate the reaction .

Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve ≥98% purity. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 19F^{19}\text{F} NMR for fluorine environments (δ -120 to -140 ppm for CF₂ groups) and 1H^{1}\text{H} NMR for morpholine protons (δ 3.5–3.7 ppm). Compare with analogs like 3,5-difluorobenzoic acid (CAS 455-40-3) for fluorine chemical shifts .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~222.1) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, and F percentages against theoretical values (e.g., C: 43.6%, F: 17.2%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

  • Methodology :

  • DOE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent ratios) to identify critical factors. For example, higher temperatures (>80°C) may degrade morpholine intermediates, reducing yields .
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect side products (e.g., hydrolysis of morpholine rings).
  • Comparative Analysis : Cross-reference with fluorinated analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-53-2), where steric hindrance or electronic effects may explain yield discrepancies .

Q. What strategies ensure the stability of this compound under varying experimental conditions?

  • Methodology :

  • pH Stability Studies : Test degradation rates in buffers (pH 2–10) at 25°C and 40°C. Fluorinated carboxylic acids often degrade in strongly acidic/basic conditions due to hydrolysis of the CF₂ group .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures. For example, analogs like 4-hydroxy-3-methoxybenzoic acid (CAS 1219798-70-5) show stability up to 150°C .
  • Light Sensitivity : Store solutions in amber vials if UV-Vis analysis indicates photodegradation (common in fluorinated aromatics) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for fluorine environments in derivatives?

  • Methodology :

  • Multi-Technique Validation : Combine 19F^{19}\text{F} NMR, X-ray crystallography, and computational modeling (DFT) to assign fluorine positions. For example, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (CAS not listed) shows split peaks in NMR due to J-coupling .
  • Reference Standards : Compare with deuterated analogs (e.g., 3,5-difluorobenzoic-d3 acid, CAS 1219798-70-5) to isolate solvent or isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.